3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
“3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of chemical compounds known as thieno[3,2-d]pyrimidines . These compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is characterized by the presence of a thieno[3,2-d]pyrimidine core . The compound also contains a benzamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines include cyclization, heating, and reaction with various reagents . The specific reactions depend on the starting materials and the desired end product .Scientific Research Applications
- Antimycobacterial Activity : Some derivatives of this compound have shown promising antimycobacterial activity, making them potential candidates for developing antitubercular agents .
- Cytotoxicity : While the compound itself is non-cytotoxic, its derivatives have been evaluated against various cancer cell lines. Notably, certain derivatives exhibited good antimycobacterial activity .
- Thieno[2,3-d]pyrimidin-4-ones can be synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate. These reactions provide a direct route to key intermediates for further functionalization .
- Additionally, the synthesis of thienopyrimidine-4-one derivatives can involve heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .
Drug Discovery and Medicinal Chemistry
Organic Synthesis and Chemical Reactions
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “3,4-Dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” are currently unknown. This compound belongs to the thieno[2,3-d]pyrimidines class, which is known for its diverse biological activities . .
Mode of Action
Thieno[2,3-d]pyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways
properties
IUPAC Name |
3,4-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-3-4-11(7-10(9)2)14(19)18-13-12-5-6-20-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCNGHKGCCTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
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